molecular formula C7H6N4O B102884 6-methyl-8H-pteridin-7-one CAS No. 16041-30-8

6-methyl-8H-pteridin-7-one

Cat. No.: B102884
CAS No.: 16041-30-8
M. Wt: 162.15 g/mol
InChI Key: QSBXWMJKXGKDBS-UHFFFAOYSA-N
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Description

6-Methyl-8H-pteridin-7-one is a heterocyclic compound with the molecular formula C7H6N4O It belongs to the pteridine family, which is characterized by a bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-8H-pteridin-7-one typically involves the cyclo-condensation of 5,6-diaminopyrimidine with benzil or glyoxal. . The reaction conditions generally include heating the reactants in the presence of a suitable solvent, such as ethanol or acetic acid, to facilitate the formation of the pteridine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-8H-pteridin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pteridine ring, leading to the formation of reduced pteridines.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of substituted pteridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted and modified pteridines, which can have different biological and chemical properties.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Pteridin-7(8H)-one: A closely related compound with similar biological activities.

    2,4-Diaminopteridine: Another pteridine derivative with potential therapeutic applications.

    6,7-Dimethylpteridine: A derivative with distinct chemical properties and applications.

Uniqueness

6-Methyl-8H-pteridin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit kinases like FLT3 and CDK4/6 makes it a valuable compound in cancer research and drug development .

Properties

IUPAC Name

6-methyl-8H-pteridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c1-4-7(12)11-6-5(10-4)2-8-3-9-6/h2-3H,1H3,(H,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBXWMJKXGKDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CN=CN=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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